molecular formula C18H17ClN6O2 B12476660 N~2~-(4-chlorophenyl)-N~4~-(3,4-dimethylphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(4-chlorophenyl)-N~4~-(3,4-dimethylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12476660
M. Wt: 384.8 g/mol
InChI Key: ACUKDJQPVFYOBE-UHFFFAOYSA-N
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Description

N2-(4-CHLOROPHENYL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with nitro, chlorophenyl, and dimethylphenyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-CHLOROPHENYL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group through nitration reactions. Subsequent steps involve the substitution of the chlorophenyl and dimethylphenyl groups under controlled conditions, often using catalysts to enhance reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-(4-CHLOROPHENYL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can participate in reduction reactions, particularly affecting the nitro group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N2-(4-CHLOROPHENYL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N2-(4-CHLOROPHENYL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound’s nitro group can participate in redox reactions, influencing cellular pathways and potentially leading to therapeutic effects. The aromatic rings may interact with proteins and enzymes, modulating their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N2-(4-Chlorophenyl)-N4-(3,4-dimethylphenyl)-5-aminopyrimidine-2,4,6-triamine
  • N2-(4-Chlorophenyl)-N4-(3,4-dimethylphenyl)-5-hydroxypyrimidine-2,4,6-triamine

Uniqueness

N2-(4-CHLOROPHENYL)-N4-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE stands out due to its nitro group, which imparts unique redox properties and potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds lacking the nitro functionality.

Properties

Molecular Formula

C18H17ClN6O2

Molecular Weight

384.8 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(3,4-dimethylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H17ClN6O2/c1-10-3-6-14(9-11(10)2)21-17-15(25(26)27)16(20)23-18(24-17)22-13-7-4-12(19)5-8-13/h3-9H,1-2H3,(H4,20,21,22,23,24)

InChI Key

ACUKDJQPVFYOBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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